Prostaglandin G2 (PGG2) is a labile endoperoxide, a type of organic compound containing a peroxide group within a cyclic structure. [, ] It is classified as a prostaglandin, a group of lipid compounds that have hormone-like effects in the body. [, , , ] PGG2 plays a crucial role in hemostasis, the process of stopping bleeding, due to its role in initiating the platelet release reaction. [, ] This release reaction is essential for platelet aggregation, which is necessary for clot formation. [, , , , , , ]
PGG2 is an intermediate in the biosynthesis of prostaglandins from arachidonic acid. [, , , ] It is formed by the cyclooxygenase activities of prostaglandin endoperoxide H synthases (PGHSs) 1 and 2. [, ] These enzymes convert arachidonic acid and oxygen (O2) to PGG2. [, , , ]
PGG2 is synthesized enzymatically within the body. Its synthesis begins with the conversion of arachidonic acid to PGG2 by the cyclooxygenase activity of prostaglandin endoperoxide H synthases (PGHSs) 1 and 2. [, , , , ] The reaction involves two oxygenation steps and a cyclization step. [] The initial, rate-limiting step is the abstraction of the 13-proS hydrogen from arachidonic acid. [] For PGG2 formation, this is followed by insertion of O2 at C-11, cyclization, and a second O2 insertion at C-15. []
PGG2 is a highly reactive compound due to the presence of the peroxide bridge. [, , ] One of the primary chemical reactions involving PGG2 is its reduction to prostaglandin H2 (PGH2) by the peroxidase activity of prostaglandin endoperoxide H synthases (PGHSs). [, , , , , , ] This reduction involves the cleavage of the peroxide bond and the addition of two hydrogen atoms. [, ]
PGG2 can undergo both chemical and enzymatic transformations. [] Chemically, it can be transformed to prostaglandins E2, D2, and F2α by cleavage of the 9,11-cycloendoperoxide ring. [] This transformation is unaffected by reducing agents like glutathione, heme, or tryptophan, but is promoted by hydroquinone and mercaptoethanol, which favor reduction to prostaglandin F2α. []
Enzymatically, PGG2 can be transformed by prostaglandin synthetase from sheep vesicular gland. [] This enzymatic transformation is stimulated by glutathione and hydroquinone and is unaffected by hydroquinone or mercaptoethanol. [] Two possible pathways have been proposed for enzymatic PGG2 conversion to prostaglandins: one involving prostaglandin H2 as an intermediate, and the other involving 15-hydroperoxy prostaglandins. [] The latter pathway appears to be the major pathway for enzymatic conversion of PGG2 to prostaglandins. []
PGG2 can also undergo peroxidatic oxidation, a reaction where it acts as a hydroperoxide substrate. [] For example, PGG2 is utilized as a substrate in the arachidonic acid-dependent oxidation of benzo[a]pyrene to a mixture of quinones. []
PGG2's mechanism of action involves its ability to induce platelet aggregation and the platelet release reaction. [, , , , , ] This effect is primarily due to the release of adenosine diphosphate (ADP), as the aggregating effect of PGG2 is abolished by furosemide, a competitive inhibitor of ADP-induced primary aggregation. [, , ] Furthermore, PGG2-induced irreversible aggregation and platelet secretion do not occur in heparinized platelet-rich plasma, further supporting the role of ADP. []
PGG2 also lowers the platelet level of cyclic 3',5'-AMP, and its actions are inhibited by elevation of cyclic AMP levels by agents such as prostaglandin E1 or dibutyryl cyclic AMP. [] Like other platelet activators, PGG2-induced malondialdehyde production is reduced by dibutyryl cyclic AMP and prostaglandin E1. []
Studies on platelet ultrastructure suggest that PGG2 activates platelets by transporting calcium from an intracellular store to the cytoplasmic site of the platelet contractile proteins. [] This leads to an internal platelet contraction similar to that produced by the calcium ionophore A23187. [] PGG2 also has a superadditive effect on platelet secretion when combined with agents that labilize platelet granules, indicating that granule labilization is a separable phenomenon complementary to PGG2's effect on contraction. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: